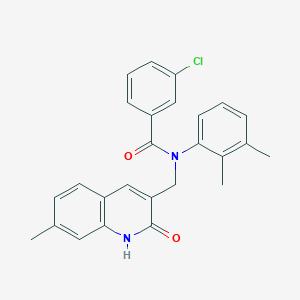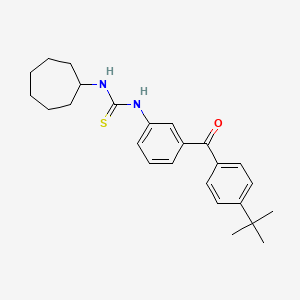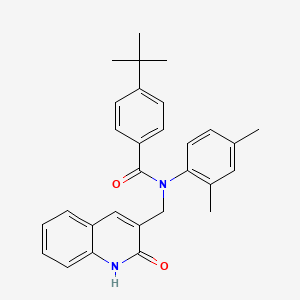
2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cancer cell growth. It has also been shown to modulate the activity of various receptors, including GABA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In the brain, it has been shown to enhance memory and learning and protect against neurotoxicity. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide in lab experiments is its potential as a multi-targeted agent, which can modulate various biological targets. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, a limitation is the lack of information on its pharmacokinetics and toxicity, which needs to be further studied.
Orientations Futures
The potential applications of 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide in various fields open up many future directions for research. Some possible areas of future research include:
1. Further studies on the pharmacokinetics and toxicity of this compound to determine its safety profile for potential clinical use.
2. Exploration of the potential use of this compound as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Investigation of the potential of this compound as a modulator of various biological targets for drug discovery.
4. Studies on the potential of this compound as a diagnostic tool for cancer detection and monitoring.
5. Development of novel synthesis methods for this compound to improve its yield and purity.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to explore its potential as a therapeutic agent in various fields.
Méthodes De Synthèse
The synthesis of 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide involves the reaction of 2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenol with p-toluenesulfonyl chloride and triethylamine in tetrahydrofuran. The resulting product is then reacted with p-toluidine in the presence of potassium carbonate to obtain the final compound.
Applications De Recherche Scientifique
2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its effects on memory and learning. In drug discovery, it has been evaluated for its ability to modulate various biological targets, including enzymes and receptors.
Propriétés
IUPAC Name |
2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-4-8-18(9-5-16)25-27-24(28-32-25)19-10-13-21(22(14-19)30-3)31-15-23(29)26-20-11-6-17(2)7-12-20/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBTOVVHMHKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
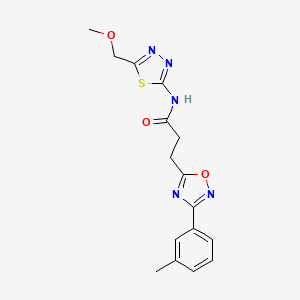
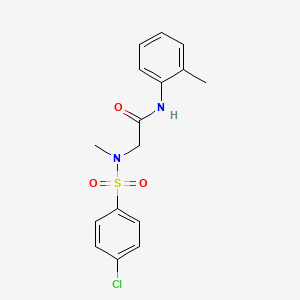
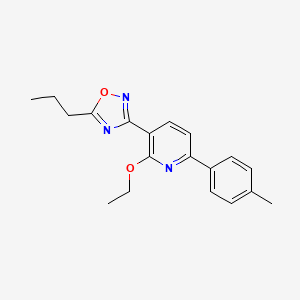
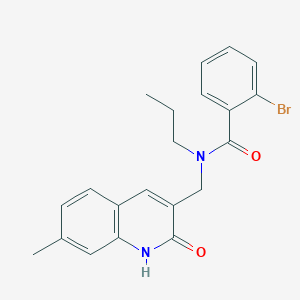

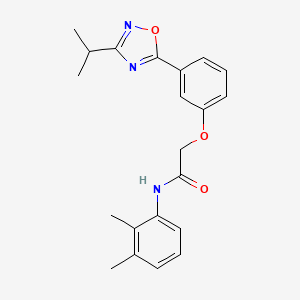
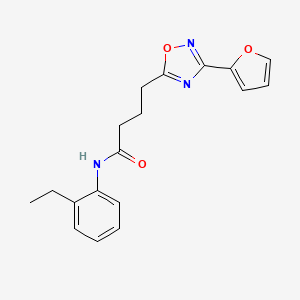
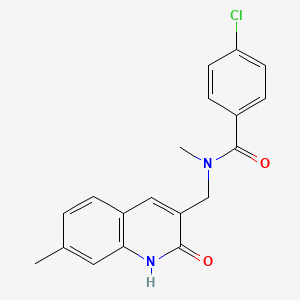
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)

